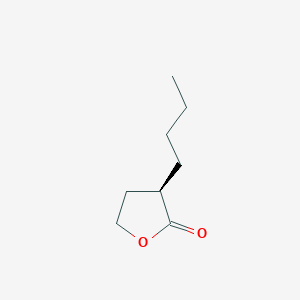
(3R)-3-Butyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 4-hydroxybutanoic acid derivatives. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and requires heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of biocatalysts, such as lipases, has also been explored for the enantioselective synthesis of this compound, providing an environmentally friendly alternative to traditional chemical methods.
化学反応の分析
Types of Reactions
(3R)-3-Butyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone under basic or acidic conditions to form amides or esters, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butyric acid, while reduction with lithium aluminum hydride produces 3-butyltetrahydrofuran-2-ol.
科学的研究の応用
(3R)-3-Butyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry.
作用機序
The mechanism by which (3R)-3-Butyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The compound’s ability to act as a chiral auxiliary in asymmetric synthesis is due to its ability to induce stereoselectivity in chemical reactions, guiding the formation of specific enantiomers.
類似化合物との比較
Similar Compounds
(3S)-3-Butyloxolan-2-one: The enantiomer of (3R)-3-Butyloxolan-2-one, differing only in the spatial arrangement of the butyl group.
γ-Butyrolactone: A structurally similar lactone without the butyl substituent.
δ-Valerolactone: Another lactone with a five-membered ring but with a different substituent pattern.
Uniqueness
This compound is unique due to its chiral nature and the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and as a precursor for the synthesis of enantiomerically pure compounds.
特性
CAS番号 |
55232-24-1 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
(3R)-3-butyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3/t7-/m1/s1 |
InChIキー |
GNGUMAGSNTVFLB-SSDOTTSWSA-N |
異性体SMILES |
CCCC[C@@H]1CCOC1=O |
正規SMILES |
CCCCC1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


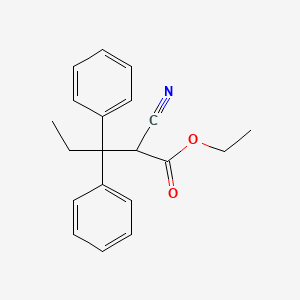

![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
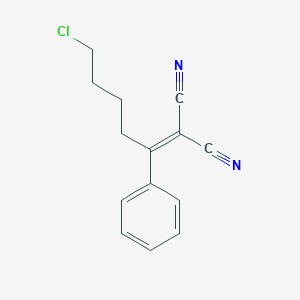
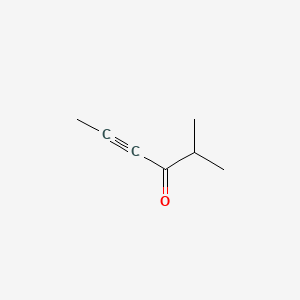
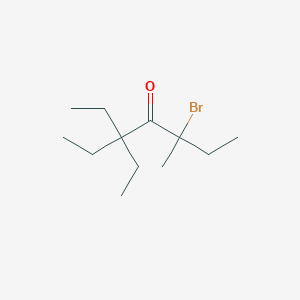
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
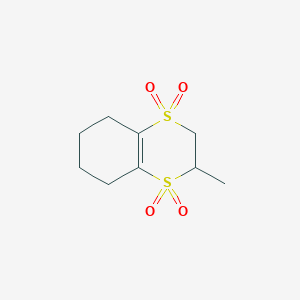
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
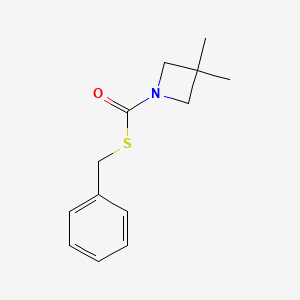
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
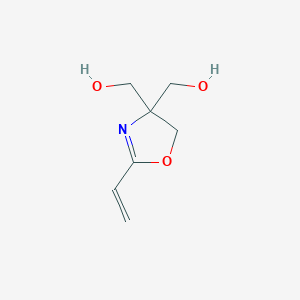
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
